3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 3-ethyl-1H-[1,2,4]triazolo[4,3-a]pyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline
- 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine
- 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and selectivity in its biological activities compared to its analogs .
Properties
Molecular Formula |
C14H14N4O2S |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C14H14N4O2S/c1-2-13-15-16-14-9-8-12(10-18(13)14)21(19,20)17-11-6-4-3-5-7-11/h3-10,17H,2H2,1H3 |
InChI Key |
TXUYPEZZFHNKSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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